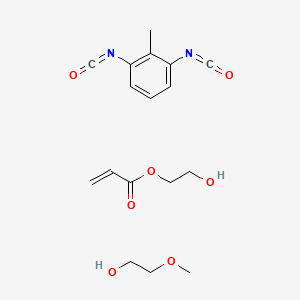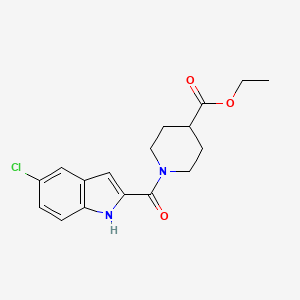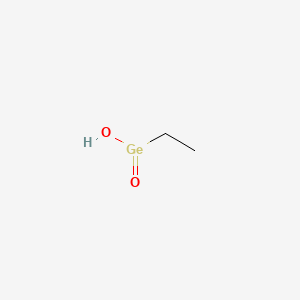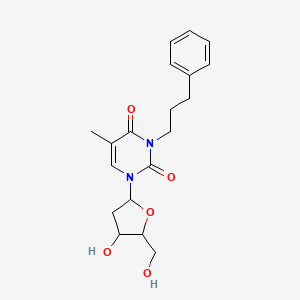![molecular formula C6H8BrN3OS2 B14153831 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392239-44-0](/img/structure/B14153831.png)
2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-amino-5-(ethylthio)-1,3,4-thiadiazole with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Products include substituted thiadiazole derivatives with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amine or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The exact mechanism of action of 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-(ethylthio)-1,3,4-thiadiazole: A precursor in the synthesis of 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide.
2-Bromo-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide: A similar compound with a methylthio group instead of an ethylthio group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylthio group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
Propiedades
Número CAS |
392239-44-0 |
|---|---|
Fórmula molecular |
C6H8BrN3OS2 |
Peso molecular |
282.2 g/mol |
Nombre IUPAC |
2-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H8BrN3OS2/c1-2-12-6-10-9-5(13-6)8-4(11)3-7/h2-3H2,1H3,(H,8,9,11) |
Clave InChI |
HTDCWEMZWBMOHW-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NN=C(S1)NC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Nitrobenzoyl)amino]butanoic acid](/img/structure/B14153750.png)
![3-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B14153752.png)

![5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B14153779.png)


![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14153798.png)
![[(1S,2S)-2-pentylcyclopropyl]boronic acid](/img/structure/B14153812.png)
![2-[(2,4,6-Trimethylphenyl)methyl]piperazine](/img/structure/B14153828.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14153829.png)

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153854.png)


